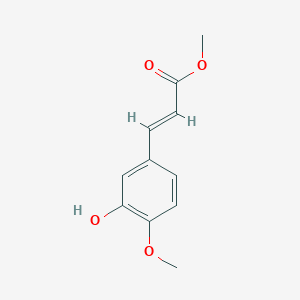

Isoferulate de méthyle

Vue d'ensemble

Description

It is a derivative of isoferulic acid and is commonly found in various plants, particularly in the leaves of Phyllostachys heterocycla . This compound is known for its potential antioxidant properties and is of interest in various scientific research fields.

Applications De Recherche Scientifique

Methyl isoferulate has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Methyl isoferulate is a compound isolated from various plant species It has been suggested that it may interact with certain enzymes during its biosynthesis .

Mode of Action

It is known to undergo reactions with certain chemicals such as FeCl3 and Ag2O, leading to the formation of various products . These reactions suggest that Methyl isoferulate may interact with its targets through a radical mechanism .

Biochemical Pathways

It is involved in the biosynthesis of certain compounds, suggesting that it may influence related metabolic pathways .

Result of Action

Its involvement in biosynthetic reactions suggests that it may influence the synthesis of certain compounds .

Action Environment

The action of Methyl isoferulate may be influenced by various environmental factors. For instance, the reactions it undergoes with FeCl3 and Ag2O suggest that its activity may be affected by the presence of these chemicals . .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of Methyl isoferulate are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to react with FeCl3 or Ag2O, leading to the isolation of various compounds

Cellular Effects

It is known that the compound has some influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound can react with other substances to form various compounds

Metabolic Pathways

It is known that the compound can react with other substances to form various compounds

Transport and Distribution

It is known that the compound can react with other substances to form various compounds

Subcellular Localization

It is known that the compound can react with other substances to form various compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl isoferulate can be synthesized through the esterification of isoferulic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing isoferulic acid with methanol and sulfuric acid for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of methyl isoferulate involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl isoferulate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: FeCl3 or Ag2O in an appropriate solvent.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Various halogenating agents or nucleophiles under suitable conditions.

Major Products Formed:

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the hydroxyl or methoxy groups.

Comparaison Avec Des Composés Similaires

Methyl ferulate: Similar in structure but with the hydroxyl group in the para position relative to the acrylate side chain.

Ethyl ferulate: An ethyl ester derivative of ferulic acid.

Ethyl isoferulate: An ethyl ester derivative of isoferulic acid.

Comparison:

Propriétés

IUPAC Name |

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLOUXXZZFFBBW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16980-82-8 | |

| Record name | Methyl isoferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

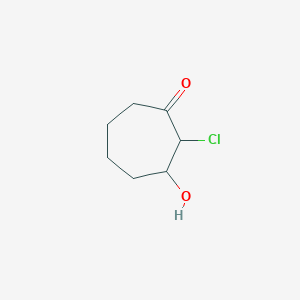

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What potential antiviral activity does methyl isoferulate exhibit?

A1: Research suggests that methyl isoferulate may have potential as an inhibitor of the influenza M2 channel. Molecular docking studies indicated strong binding affinity of methyl isoferulate to the M2 channel, comparable to the known inhibitor amantadine []. Further research, including in vitro and in vivo studies, is needed to confirm and characterize this potential antiviral activity.

Q2: How does the structure of methyl isoferulate compare to other similar compounds, and what are the implications for its activity?

A2: Methyl isoferulate is a propenoidic phenol structurally similar to methyl ferulate, differing only in the position of a methoxy group on the aromatic ring []. Interestingly, while methyl isoferulate demonstrates binding affinity to the influenza M2 channel [], a study focusing on the oxidation of propenoidic phenols by molecular oxygen, catalyzed by [N,N′-bis(salicylidene)ethane-1,2-diaminato]cobalt(II) found that methyl isoferulate did not react, while methyl ferulate showed activity []. This difference in reactivity highlights the significant impact even subtle structural modifications can have on a compound's activity and interaction with specific targets.

Q3: What research has been done on modifying the structure of methyl isoferulate, and what were the findings?

A3: A study exploring the biosynthesis of lithospermic acids and related nor and neolignans investigated the reaction of methyl isoferulate with FeCl3 or Ag2O [, ]. While the specific findings regarding the biosynthesis hypothesis are not detailed in the provided abstracts, this research suggests that methyl isoferulate can undergo chemical transformations, opening possibilities for synthesizing derivatives with potentially altered biological activities.

Q4: In what plant species has methyl isoferulate been identified?

A4: Methyl isoferulate has been isolated from various plant species, including Nauclea officinalis [], Populus canadensis Moench [], and Withania somnifera dun []. The identification of this compound in diverse plant species suggests its potential involvement in various biological pathways and highlights its availability for further research and potential applications.

Q5: What analytical techniques have been employed to study methyl isoferulate?

A5: Researchers have utilized various analytical methods to characterize and study methyl isoferulate. These methods include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation [, ]. Additionally, computational methods like molecular docking and molecular dynamics simulations have been employed to investigate its interactions with biological targets [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Vinyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B48995.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)